molecular formula C16H21N3O7S B2692291 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866050-20-6

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2692291
CAS No.: 866050-20-6
M. Wt: 399.42
InChI Key: LQBGYLLHOHSCLO-UHFFFAOYSA-N
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Description

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS 866050-20-6) is a sulfonamide-substituted piperidinecarboxylic acid derivative. Its structure features a morpholino ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a 3-nitrobenzenesulfonyl group, which is further linked to the 4-piperidinecarboxylic acid backbone . The nitro group at the 3-position of the benzene ring and the morpholino substituent at the 4-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name

1-(4-morpholin-4-yl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-18(6-4-12)27(24,25)13-1-2-14(15(11-13)19(22)23)17-7-9-26-10-8-17/h1-2,11-12H,3-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBGYLLHOHSCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of 4-morpholinobenzene sulfonamide to introduce the nitro group. This is followed by a sulfonylation reaction to attach the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with piperidinecarboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and Pd/C catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 1-[(4-Morpholino-3-aminophenyl)sulfonyl]-4-piperidinecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl group can participate in binding interactions with proteins or enzymes. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Structural Variations in Sulfonyl-Substituted Piperidinecarboxylic Acids

The target compound belongs to a broader class of sulfonyl-linked piperidinecarboxylic acids. Key structural analogs and their differences are summarized below:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Weight Key Features References
Target Compound 4-Morpholino, 3-nitro Piperidine-4-carboxylic acid 399.42 (C₁₆H₂₁N₃O₇S) Morpholino enhances solubility; nitro group introduces electron-withdrawing effects.
1-[(3-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid 3-Fluoro None ~285.29 (C₁₂H₁₂FNO₄S) Fluorine’s electronegativity may influence binding affinity. Lacks morpholino/nitro groups.
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid 4-Bromo None ~344.23 (C₁₂H₁₂BrNO₄S) Bromine’s bulkiness may reduce solubility compared to morpholino.
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid 2-Nitro, 4-sulfamoyl Sulfamoyl (-SO₂NH₂) 329.33 (C₁₂H₁₅N₃O₆S) Sulfamoyl group provides hydrogen-bonding capacity; lacks morpholino.
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 4-Methyl Phenethylamide substituent ~442.53 (C₂₂H₂₆N₂O₃S) Amide group alters polarity and potential bioactivity.

Functional Group Impact on Physicochemical Properties

  • Morpholino Group: Present in the target compound, this group improves aqueous solubility due to its polar nature, which is absent in halogenated analogs (e.g., 4-bromo or 3-fluoro derivatives) .
  • In contrast, sulfamoyl (in CID 4868378) or methyl groups () offer different electronic profiles .
  • Sulfonamide Linkage : Common to all analogs, this group facilitates interactions with biological targets (e.g., enzymes, ion channels) through hydrogen bonding or hydrophobic effects .

Biological Activity

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2O6SC_{12}H_{14}N_{2}O_{6}S and a molecular weight of approximately 314.31 g/mol. Its structure includes a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a sulfonyl group attached to a para-nitrophenyl moiety. The morpholino group enhances its solubility and biological activity due to the basic nitrogen atom in the morpholine ring.

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological macromolecules. Notably, it has shown potential as an enzyme inhibitor , particularly in proteomics research, where it can modulate enzyme activity or protein function.

In Vitro Studies

In vitro studies have demonstrated that this compound can interact with specific biological targets, influencing cellular processes. For instance, it has been evaluated for its effects on:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has been tested for inhibition of acetylcholinesterase (AChE) and urease, showing promising results that could lead to therapeutic applications in treating conditions like Alzheimer's disease or urinary infections .

Binding Affinities

Studies utilizing docking simulations have provided insights into the binding affinities of this compound with target proteins. The interactions are influenced by the unique functional groups present in its structure, which may enhance selectivity and efficacy against specific enzymes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acidSimilar nitrophenyl sulfonyl groupDifferent position of nitro group
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acidContains a benzoyl instead of sulfonylLacks sulfonic acid functionality
1-(4-Morpholino-3-nitrophenyl)sulfonyl-4-piperidinecarboxylic acidMorpholino substitution on piperidineMorpholino ring may alter biological activity

This table highlights how the presence of the morpholino group in our compound may enhance its solubility and interaction with biological targets compared to other derivatives.

Case Studies

Several studies have focused on synthesizing derivatives of piperidine compounds similar to this compound. For example:

  • A study evaluated various piperidine derivatives for their antibacterial properties and enzyme inhibition capabilities. Among them, compounds similar in structure exhibited varying degrees of effectiveness against bacterial strains and enzyme targets, underscoring the potential of piperidine-based compounds in drug development .

Q & A

What are the key structural features of 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, and how do they influence reactivity in synthetic chemistry?

The compound contains a piperidine ring substituted with a carboxylic acid group and a sulfonyl-linked morpholino-nitrophenyl moiety. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, while the nitro group on the phenyl ring facilitates reduction or aromatic substitution. The morpholine ring contributes to solubility and hydrogen-bonding interactions, critical for biological activity studies. Synthetic strategies should prioritize protecting the carboxylic acid during sulfonylation to avoid side reactions .

How can researchers design experiments to optimize the synthesis of this compound, particularly in avoiding nitro group reduction during reaction steps?

Advanced synthesis protocols should employ mild reducing agents (e.g., catalytic hydrogenation over Pd/C) and low-temperature conditions to prevent unintended nitro group reduction. Monitoring via TLC or HPLC (using methods similar to those in ) ensures reaction progress. For example, buffer systems with sodium acetate and sodium 1-octanesulfonate (pH 4.6) are effective for chromatographic separation of intermediates .

What analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

Basic:

  • HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35) and UV detection at 254 nm to assess purity .
  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with the sulfonyl group appearing as a singlet near δ 3.5 ppm and nitro groups influencing aromatic proton shifts .

Advanced:

  • LC-MS/MS : Detects trace impurities (<0.1%) and isotopic patterns.
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous piperidine derivatives in .

How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodology:

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like phosphatases or kinases, leveraging the morpholino group’s hydrogen-bonding capacity .

In Vitro Assays : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) with positive controls (e.g., PF-06465469 for phosphatase activity ).

Cellular Uptake Studies : Fluorescent tagging of the carboxylic acid group can track intracellular localization via confocal microscopy .

How should researchers address contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Advanced Analysis:

  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to confirm specificity.
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation as a confounding factor.
  • Epistatic Analysis : Use CRISPR-Cas9 knockout models to validate target engagement, as seen in studies of similar antipsychotic piperidine agents .

What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.

Kinase Profiling : Use kinase inhibitor beads (KIBs) to capture target kinases, as applied in studies of PF-06683324 .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to explore conformational changes induced by the nitro group’s electron-withdrawing effects .

What are the best practices for handling and storing this compound to ensure long-term stability?

Store as a solid at room temperature in a desiccator under inert gas (N2_2 or Ar). Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis of the sulfonyl group. For transport, use amber vials to minimize photodegradation of the nitroaryl moiety .

How can computational chemistry aid in predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Tools:

  • SwissADME : Predicts gastrointestinal absorption (high likelihood due to LogP ~2.5) and blood-brain barrier permeability (low, attributed to the carboxylic acid group) .
  • ProTox-II : Estimates hepatotoxicity risk based on structural alerts (e.g., nitro groups may require metabolic detoxification pathways) .

What synthetic modifications could enhance the compound’s pharmacological profile while retaining its core scaffold?

  • Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonamide to improve bioavailability .
  • Nitro Group Reduction : Convert to amine for prodrug strategies or to modulate electron density .
  • Morpholino Substituents : Introduce halogenated morpholine derivatives to enhance target affinity, as seen in antipsychotic agents .

How should researchers validate the compound’s role in modulating membrane transport or ion channels?

Advanced Techniques:

  • Patch-Clamp Electrophysiology : Assess ion channel modulation in transfected CHO cells.
  • Liposome Assays : Study membrane permeability using fluorescent dye leakage assays, referencing methods for separation technologies in .

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